Di-n-butoxyborylbenzene
Description
Structure
2D Structure
Properties
IUPAC Name |
dibutoxy(phenyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2/c1-3-5-12-16-15(17-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCXNCAUYZRGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326315 | |
| Record name | Di-n-butoxyborylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7330-48-5 | |
| Record name | NSC526743 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-n-butoxyborylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Di N Butoxyborylbenzene and Analogous Arylboronates
Established Synthetic Pathways to Di-n-butoxyborylbenzene
Traditionally, the synthesis of arylboronate esters has been dominated by a few reliable methods. One of the most common approaches involves the reaction of an organometallic reagent, such as a Grignard reagent (arylmagnesium halide) or an organolithium species, with a trialkyl borate, like tri-n-butyl borate. The resulting boronic acid can then be esterified with an appropriate diol, such as pinacol (B44631), or in the case of this compound, treated with n-butanol.
Another widely employed method is the Miyaura borylation, which utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(neopentylglycolato)diboron. thieme-connect.comresearchgate.net This reaction offers excellent functional group tolerance and is a mainstay for producing a vast array of arylboronates. thieme-connect.com A synergistic palladium/copper-catalyzed Miyaura borylation has been developed, proving effective for aryl iodides at room temperature and under atmospheric conditions. researchgate.net
The Sandmeyer-type transformation of arylamine derivatives provides a metal-free alternative for synthesizing arylboronates, offering access to compounds that may be difficult to obtain through other methods. researchgate.net
Advanced Strategies and Innovative Approaches for Arylboronate Synthesis
Recent research has focused on developing more efficient, rapid, and environmentally benign synthetic protocols.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of arylboronate synthesis, microwave irradiation has been shown to dramatically reduce reaction times for the palladium-catalyzed borylation of aryl bromides, from hours or even days to mere minutes. thieme-connect.comthieme-connect.com This technique is particularly advantageous for the synthesis of electron-rich arylboronates, which can be challenging substrates under conventional heating conditions. thieme-connect.com The efficiency of microwave heating allows for rapid optimization of reaction conditions and can lead to higher yields. thieme-connect.comthieme-connect.com
A series of arylboronates have been synthesized from bromomethylphenyl-functionalized dioxaborolanes and various nucleophiles using microwave-mediated chemistry, with many reactions reaching completion within 15-20 minutes. acs.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Borylation
| Aryl Halide Substrate | Method | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Tris(4-bromophenyl)amine | Conventional Heating | Pd(dppf)Cl₂ | 18 h | 81% | thieme-connect.com |
| Tris(4-bromophenyl)amine | Microwave (250 W, 150°C) | Pd(dppf)Cl₂ | 17 min | 89% | thieme-connect.com |
| 2-Bromoaniline | Conventional Heating | PdCl₂(dppf) | 24 h | 35% | thieme-connect.com |
| 2-Bromoaniline | Microwave (250 W, 150°C) | PdCl₂(dppf) | 22 min | 74% | thieme-connect.com |
A significant advancement in the field is the development of organocatalytic methods, which avoid the use of transition metals. These approaches offer a more sustainable and cost-effective alternative. One innovative strategy involves the visible-light-induced borylation of unactivated aryl chlorides. scientificupdate.comsci-hub.se This method utilizes an in-situ generated "super electron donor" complex, which, upon photoactivation, can catalyze the borylation of these typically inert substrates under mild conditions. scientificupdate.comsci-hub.se This represents a major breakthrough, as aryl chlorides are abundant and cost-effective starting materials. scientificupdate.com
The scope of these reactions is broad, accommodating a variety of functional groups and even allowing for the synthesis of thermally labile boronates. scientificupdate.com Organocatalysis has also been applied to the asymmetric synthesis of chiral boron compounds, highlighting the versatility of this approach. su.se
Table 2: Examples of Organocatalytic Borylation of Aryl Chlorides
| Substrate | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorotoluene | 4-Phenylpyridine / NaOMe / B₂pin₂ | 400 nm LED, rt | 91% | scientificupdate.comsci-hub.se |
| 1-Chloro-4-methoxybenzene | 4-Phenylpyridine / NaOMe / B₂pin₂ | 400 nm LED, rt | 95% | scientificupdate.comsci-hub.se |
| 4-Chlorobenzonitrile | 4-Phenylpyridine / NaOMe / B₂pin₂ | 400 nm LED, rt | 85% | scientificupdate.comsci-hub.se |
Principles of Green Chemistry in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for arylboronates. A key goal is to minimize waste, avoid hazardous reagents, and improve energy efficiency.
One green approach is the methanol-promoted Sandmeyer borylation of arylamines. organic-chemistry.org This method uses readily available starting materials and avoids the need for a metal catalyst, proceeding at room temperature with high functional group tolerance. organic-chemistry.org The use of a protic solvent like methanol (B129727) was found to be crucial for the reaction's efficiency. organic-chemistry.org
Another strategy involves performing borylation reactions in water using micellar conditions, which can facilitate the use of a palladium catalyst while adhering to green principles. organic-chemistry.org Furthermore, protocols for the ipso-hydroxylation of arylboronic acids have been developed using green oxidants like aqueous hydrogen peroxide in ethanol, allowing for the synthesis of phenols in as little as one minute at room temperature without the need for chromatographic purification. rsc.org Photoorganocatalytic methods that use water as a solvent and standard light bulbs as the energy source also represent a significant step towards a greener synthesis of derivatives from arylboronic acids. thieme-connect.com
These methodologies align with the core tenets of green chemistry by reducing reliance on volatile organic solvents, avoiding heavy-metal impurities, and operating under milder, more energy-efficient conditions. organic-chemistry.orgrsc.org
Mechanistic Investigations of Reactions Involving Di N Butoxyborylbenzene
Fundamental Mechanistic Principles in Organoboron Chemistry
Organoboron compounds, such as Di-n-butoxyborylbenzene, are a cornerstone of modern synthetic chemistry. Their reactivity is governed by the inherent properties of the boron atom. Boronic acids and their esters are characterized by a trivalent boron atom with an sp2-hybridization, resulting in a trigonal planar geometry. wiley-vch.de This configuration leaves the boron atom with a vacant p-orbital, rendering it electron-deficient and a Lewis acid. wiley-vch.de This Lewis acidity allows boronic esters to coordinate with basic molecules, forming stable tetracoordinated adducts. wiley-vch.de
The reactivity of boronic esters is highly dependent on the nature of the organic substituent attached to the boron. wiley-vch.de In this compound, the phenyl group provides the carbon-boron (C-B) bond that is central to its utility in synthesis. The di-n-butoxy groups modulate the Lewis acidity and solubility of the compound.
Several fundamental reaction mechanisms are characteristic of boronic esters. rsc.org These include:
Hydrolysis and Re-esterification: In the presence of water, boronic esters can hydrolyze to the corresponding boronic acid, which can then be re-esterified with an alcohol. rsc.org
Transesterification: A boronic ester can react with a diol to exchange its alkoxy groups. rsc.org
Metathesis: Two boronic ester molecules can exchange their organic and alkoxy substituents. rsc.org
In the context of cross-coupling reactions, the most critical step is transmetalation, where the organic group (phenyl, in this case) is transferred from the boron atom to a transition metal catalyst, typically palladium. acs.org The efficiency of this transfer is influenced by the electron density of the oxygen atoms within the boronic ester. acs.org
Detailed Studies on this compound in Cross-Coupling Processes
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. acs.org This reaction forms a carbon-carbon bond between the phenyl group of the boronic ester and an organic halide or triflate. The generally accepted catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. wiley-vch.deuwindsor.ca
Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (R-X) to form a palladium(II) intermediate. wiley-vch.denih.gov
Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) complex, displacing the halide. This step is often facilitated by a base. wiley-vch.deacs.org
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the final product (R-Ph) and regenerating the palladium(0) catalyst. wiley-vch.deuwindsor.ca
Recent investigations have provided a more nuanced understanding of this process, particularly for boronic esters like this compound. It has been shown that boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid. acs.org The rate of this transfer is significantly influenced by the nature of the ester group. acs.org
The elucidation of reaction intermediates is crucial for understanding the precise mechanism of a catalytic cycle. In palladium-catalyzed cross-coupling reactions involving boronic esters, several key intermediates have been identified or proposed.
Palladium(II) Intermediates: Following the oxidative addition of an aryl halide to a Pd(0) catalyst, a Pd(II) intermediate is formed. wiley-vch.de These species are central to the catalytic cycle.
Pre-transmetalation Intermediates: Structural, kinetic, and computational studies have confirmed the existence of pre-transmetalation intermediates when using boronic esters. acs.org These are complexes where the boronic ester coordinates to the palladium center before the transfer of the aryl group. The ability to observe and characterize these intermediates has been a significant step in clarifying the transmetalation mechanism for boronic esters. acs.org
Ate-complexes: The transmetalation step is often thought to be facilitated by a base, which activates the boronic ester by forming a more nucleophilic tetracoordinate "ate-complex" (e.g., [PhB(OnBu)2(OH)]-). wiley-vch.de
The identification of these species, sometimes through techniques like electrospray mass spectrometry or in-situ NMR, provides direct evidence for the proposed reaction pathways. wiley-vch.depku.edu.cn For instance, in related iron-catalyzed systems, the specific character of the nucleophile has been shown to dramatically alter the accessible iron species, highlighting the importance of considering all components in the reaction mixture. nih.gov
Transition state theory provides a framework for understanding reaction rates by examining the properties of the activated complex, or transition state—the highest energy point along a reaction pathway. wikipedia.orgdiva-portal.org Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transient structures and mapping out the energetic landscape of a reaction. rsc.orgims.ac.jp
For the Suzuki-Miyaura reaction, each elementary step has an associated transition state:
Oxidative Addition TS: This involves the breaking of the carbon-halogen bond and the formation of two new bonds to the palladium center.
Transmetalation TS: This is often the rate-determining step. rsc.org Detailed studies on related systems have shown that two critical factors enable the transfer of the aryl group from boron to palladium: the creation of an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon bonded to boron. acs.org The geometry of the transition state involves the interaction of the boronic ester with the palladium complex, leading to the transfer of the phenyl group.
Reductive Elimination TS: This involves the coupling of the two organic ligands on the palladium, leading to the formation of the new C-C bond. uwindsor.ca
Stereochemical Control and Origins of Stereoselection
Stereochemical control is the ability to influence the three-dimensional arrangement of atoms in a molecule during a chemical reaction. youtube.comyoutube.com In reactions involving organoboron reagents, stereochemistry can be dictated by either the substrate or the reagent. youtube.comyoutube.com
Substrate Control: Existing stereochemistry within the substrate molecule can direct the approach of the reagent to a specific face of the molecule, leading to a particular stereoisomer. youtube.com
Reagent Control: A chiral reagent can be used to introduce stereochemical information into an achiral substrate. youtube.com This is common in asymmetric synthesis, where chiral ligands on a metal catalyst or chiral borane (B79455) reagents are employed. youtube.comnih.gov
In the context of this compound, the compound itself is achiral. Therefore, to achieve stereoselection in a reaction where it is a coupling partner, the chirality must originate from another component in the reaction, such as a chiral substrate, a chiral ligand on the palladium catalyst, or a chiral additive.
The origin of stereoselection often lies in the transition state. The different possible transition states leading to different stereoisomers will have different energies. The reaction proceeds preferentially through the lower-energy transition state, yielding an excess of one stereoisomer. Steric and electronic interactions within the transition state assembly determine this energy difference. nih.gov For example, in aza-Henry reactions catalyzed by chiral complexes, the catalyst controls the facial selectivity of the addition by creating a specific hydrogen-bonding environment. nih.gov While not directly involving this compound, these studies illustrate the principle that non-covalent interactions within a chiral transition state assembly are key to achieving high levels of stereocontrol.
Role of this compound in Radical Pathways and Photoinduced Mechanisms
While organoboron compounds are most famous for their role in polar, transition-metal-catalyzed reactions, they can also participate in reactions involving radical intermediates or photoinduced mechanisms. researchgate.netlibretexts.org
A radical reaction typically involves three phases: initiation, propagation, and termination. libretexts.orglibretexts.org
Initiation: Radicals are generated, often by the thermal or photochemical decomposition of an initiator like AIBN (azobisisobutyronitrile). libretexts.orguchicago.edu
Propagation: A radical reacts with a stable molecule to form a product and a new radical, which continues the chain. libretexts.org
Termination: Two radicals combine to end the chain. libretexts.org
Arylboronic acids and esters can be involved in such pathways. For example, they have been developed as reactive oxygen and nitrogen species (RONS)-sensitive protecting groups. researchgate.net In these systems, an oxidative species can react with the boronate, leading to the cleavage of the C–B bond and release of a payload molecule. researchgate.net This process involves a rearrangement mechanism akin to a Baeyer-Villiger-type oxidation. researchgate.net
This compound could potentially participate in radical reactions through several mechanisms:
Single-Electron Transfer (SET): Under photochemical conditions, a photosensitizer can absorb light and transfer an electron to or from the boronic ester, generating a radical ion which can then undergo further reaction.
Reaction with Radicals: A highly reactive radical could, in principle, react with the boronic ester. For instance, iminoxyl radicals have been shown to react with various organic functional groups. beilstein-journals.org
Radical Chain Processes: In some C-H functionalization reactions, radical mechanisms are invoked where an organoboron species might interact with radical intermediates. mdpi.com
These pathways are less common than the cross-coupling mechanisms but represent an expanding area of organoboron chemistry, offering alternative strategies for bond formation.
Theoretical and Computational Studies of Di N Butoxyborylbenzene
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for predicting the three-dimensional structure and electronic nature of molecules with high accuracy. mdpi.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and corresponding molecular properties. arxiv.org For Di-n-butoxyborylbenzene, these methods can elucidate its ground-state geometry, including key bond lengths and angles, and describe its electronic landscape.
The process begins with geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy conformation. plos.org From this optimized structure, a wealth of electronic data can be extracted. Properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) are determined. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. mdpi.com The MEP map visually identifies the electron-rich and electron-deficient regions of the molecule, highlighting likely sites for nucleophilic and electrophilic attack. aps.org
Illustrative Data from Quantum Chemical Calculations
Below is a representative table of data that would be generated from a DFT calculation (e.g., using a B3LYP functional with a 6-31G* basis set) for this compound.
| Calculated Property | Value | Significance |
| Optimized Bond Lengths | ||
| B-C (phenyl) | ~1.56 Å | Indicates the strength and nature of the key bond between the boron atom and the phenyl ring. |
| B-O | ~1.37 Å | Characterizes the bonds within the butoxy groups attached to the boron center. |
| Optimized Bond Angles | ||
| C-B-O | ~122° | Defines the geometry around the central boron atom. |
| O-B-O | ~116° | Influences the steric and electronic environment of the boron center. |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicates electronic stability and resistance to excitation. |
| Dipole Moment | ~1.5 D | Measures the overall polarity of the molecule, affecting its interactions with solvents and other polar molecules. |
Note: The values in this table are illustrative and represent typical outcomes for similar organoboron compounds from quantum chemical calculations.
Applications of Density Functional Theory (DFT) in Reaction Mechanism Prediction
Density Functional Theory is a highly versatile and widely used method in computational chemistry to investigate the mechanisms of chemical reactions. bohrium.comacs.org By mapping the potential energy surface of a reaction, DFT allows researchers to identify reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govrsc.org This provides a detailed, step-by-step understanding of how a reaction proceeds.
For reactions involving this compound, DFT calculations can be used to:
Identify Reaction Pathways: Determine the most energetically favorable route from reactants to products. acs.org
Calculate Activation Energies: Compute the energy barrier (Gibbs free energy of activation, ΔG‡) for each step, which is essential for predicting reaction rates. nih.gov
Characterize Transition States: Analyze the geometry of the highest-energy point along the reaction coordinate to understand the bonding changes occurring during the reaction. acs.org
Evaluate Solvent Effects: Model how different solvents can influence the reaction mechanism and energetics. bohrium.com
These computational studies are invaluable for rationalizing experimental observations, such as product distributions and stereoselectivity, and for designing new, more efficient chemical transformations. acs.orgnih.gov
Illustrative DFT Data for a Hypothetical Reaction
The following table shows hypothetical energy data for a reaction involving this compound, as would be predicted by DFT calculations.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | This compound + Reagent | 0.0 (Reference) |
| Intermediate 1 | Initial complex formation | -5.2 |
| Transition State 1 | First energy barrier | +15.8 |
| Intermediate 2 | Rearranged species | -10.1 |
| Transition State 2 | Second energy barrier | +12.5 |
| Products | Final products | -22.0 |
Note: This table provides an example of a reaction energy profile that could be generated through DFT calculations to elucidate a reaction mechanism.
Molecular Dynamics Simulations of this compound Reactivity
While quantum chemical methods like DFT are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ebsco.com MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, offering a "movie" of molecular behavior at the atomic scale. mdpi.com
For this compound, MD simulations can be used to explore:
Conformational Dynamics: How the flexible n-butoxy groups rotate and move in different environments (e.g., in various solvents or at different temperatures).
Solvation Effects: The specific arrangement and interaction of solvent molecules around the solute, which can significantly impact reactivity.
System Accessibility: How a reactant or catalyst can approach the boron center, taking into account the steric hindrance from the bulky butoxy groups. ajchem-a.com
Initial Reaction Events: The preliminary steps of a reaction, such as the formation of an initial encounter complex between reactants, before the main chemical bond-breaking and bond-forming events occur. nih.gov
MD simulations are particularly powerful when combined with quantum mechanics in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods. In this approach, the reactive core of the system is treated with high-level quantum mechanics, while the surrounding environment (like the solvent) is treated with classical molecular mechanics, providing a balance between accuracy and computational cost.
Typical Parameters for an MD Simulation
| Parameter | Typical Setting | Purpose |
| Force Field | CHARMM, AMBER, or OPLS | A set of parameters describing the potential energy of the system's atoms and bonds. |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions that mimic a laboratory experiment. bonvinlab.org |
| Temperature | 298 K (25 °C) | The temperature at which the simulation is run. |
| Pressure | 1 atm | The pressure at which the simulation is run. |
| Time Step | 1-2 fs (femtoseconds) | The small interval at which the equations of motion are solved. mdpi.com |
| Simulation Length | 10-100 ns (nanoseconds) | The total time the molecular system is simulated to observe relevant motions. |
Note: The settings in this table are representative of a standard setup for a classical molecular dynamics simulation.
Computational Modeling of Catalytic Systems Incorporating Organoboron Species
The utility of organoboron compounds is often realized in catalyzed reactions. Computational modeling, primarily using DFT, plays a crucial role in understanding and optimizing these catalytic systems. scispace.comnih.govmdpi.com By building a computational model of the catalyst, substrate (e.g., this compound), and any other reagents, researchers can investigate the entire catalytic cycle in detail.
These models provide critical information on:
Catalyst-Substrate Binding: How strongly the organoboron compound binds to the catalyst's active site and the specific geometry of this interaction.
Mechanism of Catalysis: The step-by-step mechanism of the reaction within the catalyst's coordination sphere, including the identification of all intermediates and transition states. mdpi.com
Origin of Selectivity: Why a particular catalyst favors the formation of one product over another (e.g., regioselectivity or enantioselectivity).
Catalyst Design: This understanding allows for the rational, in silico design of new catalysts with improved activity, selectivity, or stability by modifying the catalyst's structure (e.g., its ligands). scispace.com
Computational screening can rapidly evaluate a large number of potential catalysts, guiding experimental efforts toward the most promising candidates and accelerating the discovery of new and improved chemical reactions. nih.gov
Illustrative Comparison of Hypothetical Catalytic Systems
| Catalyst System | Binding Energy (kcal/mol) | Rate-Limiting Barrier (kcal/mol) | Predicted Turnover Frequency (h⁻¹) |
| Catalyst A (Pd-based) | -12.5 | 20.1 | 50 |
| Catalyst B (Ni-based) | -10.8 | 22.5 | 15 |
| Catalyst C (Cu-based) | -15.2 | 18.3 | 150 |
| Catalyst D (Modified Pd-based) | -14.0 | 17.5 | 250 |
Note: This table provides a conceptual comparison of performance metrics for different catalysts in a reaction with an organoboron species, as could be derived from computational modeling.
Applications of Di N Butoxyborylbenzene in Advanced Organic Synthesis
Di-n-butoxyborylbenzene as a Reagent in Cross-Coupling Reactions
Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and organoboron reagents are central to many of these transformations. escholarship.orgmolaid.commolaid.com this compound functions as the nucleophilic partner in these reactions after activation, typically by a base, which forms a more nucleophilic "ate" complex that facilitates the crucial transmetalation step in the catalytic cycle. chemicalbook.com
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. ambeed.com Boronic esters are widely used in these reactions, and this compound is a competent coupling partner. chemicalbook.com A notable application is in the synthesis of isoflavones, a class of naturally occurring compounds with important biological activities. acs.org
In a specific example, this compound has been used in a palladium-catalyzed cross-coupling reaction with 3-bromochromone (B1268052) to synthesize the core structure of isoflavone. thieme-connect.com This transformation highlights the utility of the reagent in constructing complex heterocyclic systems. The reaction proceeds by coupling the phenyl group from the boronic ester to the C3 position of the chromone (B188151) ring. chemicalbook.comthieme-connect.com
Table 1: Suzuki-Miyaura Coupling for Isoflavone Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| 3-Bromochromone | This compound | Palladium Complex | Isoflavone | thieme-connect.com |
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts can often couple a wider range of substrates, including less reactive organic chlorides, and can enable unique reactivity patterns. Phenylboronic esters, such as the pinacol (B44631) derivative, are frequently and successfully employed in nickel-catalyzed Suzuki-Miyaura couplings to generate alkyl-aryl ketones and in photoredox dual catalytic systems for selective C-C bond formation. cdnsciencepub.com
While this compound is structurally suitable for these transformations, the scientific literature is dominated by examples using other boronic esters, particularly phenylboronic acid pinacol ester. For instance, nickel-catalyzed amination reactions have been shown to be activated by phenylboronic esters, where a boron-amine ate complex is a key intermediate. scispace.com This suggests a plausible role for this compound in similar nickel-catalyzed carbon-heteroatom bond-forming reactions, although specific studies detailing its use are less common.
Functionalization of Organic Substrates via this compound
The utility of this compound extends to the direct functionalization of various organic molecules through the formation of both carbon-carbon and carbon-heteroatom bonds.
The primary application of this compound in C-C bond formation is as an arylating agent. Arylation, the introduction of an aryl group to a molecule, is a fundamental transformation. As demonstrated in the synthesis of isoflavone, this compound serves as the source of the phenyl group in a palladium-catalyzed C(sp2)-C(sp2) cross-coupling (arylation) reaction. chemicalbook.comthieme-connect.com
C-alkylation reactions involve the formation of a bond between a carbon atom and an alkyl group. While boronic acids and esters are most commonly used for arylation and vinylation, related B-alkyl Suzuki couplings are also well-established. However, the use of this compound itself as a substrate to be alkylated or as a catalyst for alkylation is not a widely reported application. The primary role of this specific reagent in C-C bond formation remains in providing a phenyl group for arylation reactions.
The formation of carbon-heteroatom bonds is critical for the synthesis of many pharmaceuticals and functional materials. Copper-promoted and palladium-catalyzed reactions, such as the Chan-Lam and Buchwald-Hartwig aminations, are key methods for forming C-N and C-O bonds using organoboron reagents.
Research has shown that boronic esters can serve as effective coupling partners in these reactions. For instance, copper(II) acetate (B1210297) can catalyze the N- and O-alkylation of anilines and phenols with alkylboronic acid pinacol esters. Reviews on the topic have noted that arylboronic esters can be viable alternatives to boronic acids in copper-mediated C-O and C-N arylations. Interestingly, the reactivity can be highly dependent on the specific ester used; in some systems, certain boronic esters are more efficient than the parent boronic acid, while others, like the pinacol ester, are less so. This highlights the potential for this compound to be a useful reagent in this context, although specific studies detailing its application in C-O and C-N bond formation are limited.
The formation of carbon-halogen (C-X) or carbon-selenium (C-Se) bonds using this compound is not extensively documented in the literature. While methods exist for converting the C-B bond of boronic acids to C-X bonds (e.g., using N-halosuccinimides), and arylation of thiols and phosphines is known, specific examples employing the di-n-butoxyboryl ester for these particular transformations are scarce. scispace.com
This compound in the Synthesis of Complex Molecules
The synthesis of complex molecules often requires robust and selective bond-forming reactions. The Suzuki-Miyaura coupling is a favored method for such constructions due to its mild conditions and functional group tolerance. This compound plays a role in this area as a stable and effective source of a phenyl group for building complex molecular scaffolds.
As previously discussed, a clear example is the synthesis of isoflavone, where this compound is coupled with 3-bromochromone. chemicalbook.comthieme-connect.com This reaction demonstrates the reagent's utility in creating the C3-phenylated chromone core, which is central to a large family of bioactive natural products and pharmaceutical agents. acs.org The ability to use a stable boronic ester like this compound simplifies handling and can be advantageous in multi-step synthetic sequences.
Strategies for Total Synthesis
The total synthesis of complex natural products is a significant driver for the development of novel synthetic methodologies. beilstein-journals.orgnih.gov These strategies often aim to construct intricate molecular architectures from simpler, readily available starting materials. beilstein-journals.orgmit.edu Key approaches in modern total synthesis include the development of cascade reactions, which allow for the formation of multiple chemical bonds in a single operation, thereby increasing efficiency and reducing waste. 20.210.105 Another powerful strategy is dearomatization, which converts flat, aromatic systems into three-dimensional structures, a common feature in many natural products. nih.gov
While organoboron compounds are pivotal in many synthetic strategies, particularly in cross-coupling reactions that form carbon-carbon bonds, specific examples detailing the use of this compound as a key reagent in a total synthesis campaign are not prominently featured in accessible literature. The choice of a particular boronic ester is often dictated by factors such as stability, reactivity, and the specific reaction conditions required for a synthetic route. General strategies in total synthesis continue to evolve, with an emphasis on efficiency, selectivity, and environmental sustainability. mit.edu
Application in Pharmaceutical and Agrochemical Intermediate Synthesis
The synthesis of intermediates is a critical stage in the production of active pharmaceutical ingredients (APIs) and agrochemicals. vandemark.comarkema.com These intermediates are molecules that are produced during the steps of a synthesis before the final product is formed. sumitomo-chem.co.jp The chemical industry places a high value on developing efficient and cost-effective routes to these compounds.
In the pharmaceutical sector, for instance, the construction of optically active tertiary alcohols is a key step for certain APIs, and various synthetic methods are employed to achieve this. sumitomo-chem.co.jp Similarly, the agrochemical industry relies on a wide range of chemical intermediates to produce crop protection agents. vandemark.comarkema.com While boronic acids and their esters are a well-established class of reagents in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, the specific application of this compound as a key intermediate for major commercial products is not widely reported in the surveyed literature. The selection of building blocks in these industries is often driven by cost, availability, and process safety.
Emerging Roles in Photocatalytic and Photoinduced Transformations
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly conditions for a wide range of chemical transformations. beilstein-journals.orgnih.gov These reactions utilize a photocatalyst that, upon absorbing light, can initiate a single-electron transfer (SET) process, generating reactive radical intermediates. beilstein-journals.org This strategy has been successfully applied to the formation of various carbon-carbon and carbon-heteroatom bonds.
The field has seen the development of both metal-based and metal-free organic photocatalysts. beilstein-journals.orgrsc.org Research in this area also explores photoinduced transformations that occur without the need for an external photocatalyst, relying on the intrinsic photochemical reactivity of the substrates themselves. rsc.org While the oxidation of some organoboron compounds under photocatalytic conditions has been reported, specific studies highlighting a significant or emerging role for this compound in either photocatalytic or photoinduced transformations are not readily found in the scientific literature. The development of new photocatalytic systems is an active area of research, with a focus on improving efficiency, selectivity, and substrate scope. nih.govmdpi.com
Di N Butoxyborylbenzene in Catalysis and Catalytic Methodologies
Evaluation of Di-n-butoxyborylbenzene as a Catalyst or Precursor in Catalytic Cycles
There is no available scientific literature that evaluates this compound as a direct catalyst or as a precursor in catalytic cycles for well-known reactions such as Suzuki-Miyaura cross-coupling. Generally, boronic acids and their pinacol (B44631) esters are the common boron-containing reagents in these palladium-catalyzed reactions, serving as the source of the organic moiety being transferred, not as a component of the catalyst itself. While boronic esters can be precursors to catalytically active species, no studies were found that specifically utilize this compound for this purpose.
Organocatalytic Systems Involving this compound Derivatives
The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has seen exponential growth. However, there is no documented research on the design or application of organocatalytic systems derived from this compound. The development of organocatalysts often focuses on chiral amines, phosphines, and other functionalities capable of forming reactive intermediates, a role for which this compound derivatives have not been explored.
Metal-Free Catalytic Approaches Utilizing Boron-Based Species
Metal-free catalysis is a burgeoning area of research aimed at replacing expensive and potentially toxic transition metals. While some boron-containing compounds have been investigated as catalysts in metal-free C-C bond-forming reactions, there are no specific reports on the use of this compound in this capacity. The reactivity of the boronate ester in this specific molecule does not appear to lend itself to the types of metal-free catalytic cycles that have been developed to date.
Heterogeneous Catalysis and Supported Catalytic Systems
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. This is often achieved by immobilizing a homogeneous catalyst onto a solid support like silica (B1680970) or alumina. A thorough search revealed no studies on the immobilization of this compound or its derivatives onto such supports for use in heterogeneous catalysis.
Rational Design Principles for this compound-Derived Catalysts
Rational catalyst design involves the use of computational and theoretical methods to predict and create more efficient catalysts. This approach is heavily reliant on a foundational understanding of a compound's reactivity and coordination chemistry. In the absence of any reported catalytic activity for this compound, there have been no computational studies or applications of rational design principles to develop catalysts based on its structure.
Development of Sustainable Catalytic Processes
Sustainable or "green" chemistry aims to develop chemical processes that are environmentally benign. This includes the use of non-toxic reagents, renewable feedstocks, and efficient catalytic methods. While boronic acid derivatives are used in some green catalytic methodologies, there is no literature to suggest that this compound has been specifically employed in the development of sustainable catalytic processes.
Advanced Analytical Methodologies for Di N Butoxyborylbenzene and Its Reaction Intermediates
Chromatographic Separation Techniques (e.g., LC, GC) for Purity Assessment and Mixture Analysis
Chromatography is an essential technique for separating the components of a mixture, allowing for the purification and purity assessment of Di-n-butoxyborylbenzene. nih.govbyjus.com The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the volatility and thermal stability of the analyte.
Gas chromatography is a suitable method for the analysis of volatile and thermally stable organoboron compounds. rsc.org When coupled with an element-selective detector, such as a microwave-induced plasma detector, GC can provide low detection limits and high selectivity for boron-containing molecules. rsc.org Purity assessment by GC is a common quality control method for commercially available arylboronic acid esters. tcichemicals.comtcichemicals.com
However, many boronate esters, particularly those prone to hydrolysis, can be challenging to analyze by GC. nih.gov In such cases, reversed-phase high-performance liquid chromatography (HPLC) is often the method of choice. The facile hydrolysis of pinacolboronate esters to their corresponding boronic acids poses an analytical challenge, as the acid is often nonvolatile and poorly soluble in common organic solvents. nih.gov To overcome this, specialized methods have been developed, such as using non-aqueous, aprotic diluents and highly basic mobile phases with ion-pairing reagents to stabilize the ester and achieve good separation. nih.gov
X-ray Crystallography for Precise Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com This pattern is directly related to the arrangement of atoms within the crystal lattice. The structural data obtained from X-ray crystallography is invaluable for understanding intermolecular interactions, such as packing forces in the crystal.
Facilities for small-molecule X-ray crystallography are equipped with modern diffractometers that can perform analyses on very small crystals. bc.edu The resulting structural information, often deposited in crystallographic databases, serves as a benchmark for validating the structures proposed by other analytical methods and for computational studies. bc.edumdpi.com
Future Perspectives and Emerging Research Avenues
Design and Synthesis of Novel Di-n-butoxyborylbenzene Derivatives with Tuned Reactivity
There is a notable absence of publicly available research focused on the systematic design and synthesis of novel derivatives of this compound with intentionally tuned reactivity. While it is listed as a raw material in the synthesis of compounds like isoflavones and certain near-infrared luminescence derivatives, these examples utilize the parent compound rather than exploring a family of its derivatives. The strategic modification of the phenyl ring or the butoxy groups to control the electronic and steric properties of the boron center—a common strategy to fine-tune the reactivity of organoboron compounds—is not a subject that has been extensively reported in scientific literature.
Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis
The integration of chemical processes into continuous flow and automated systems is a major trend in modern chemistry, offering advantages in efficiency, safety, and scalability. However, there are no specific studies or reports detailing the use of this compound within such systems. The adaptation of reactions involving this compound to flow chemistry protocols or their incorporation into automated synthesis platforms has not been a documented area of research.
Exploration of this compound in Materials Science and Polymer Chemistry
The application of organoboron compounds in materials science and polymer chemistry is a field of growing interest, with applications in areas such as organic electronics and sensor technology. However, the potential of this compound as a building block for novel materials or polymers has not been explored in the available scientific literature. There are no published studies on the incorporation of this specific boronic ester into polymeric structures or its use in the development of advanced materials.
Sustainable and Bio-Inspired Applications of this compound Chemistry
The development of sustainable and bio-inspired chemical processes is a key focus of contemporary research. This includes the use of greener solvents, catalysts, and reagents, as well as the design of molecules with applications in biological systems. At present, there is no available research that investigates the use of this compound in sustainable chemical methodologies or in the creation of bio-inspired systems.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to assess the purity of Di-n-butoxyborylbenzene, and how can researchers validate these methods?
- Methodological Answer : Purity validation typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). For instance, NMR can confirm structural integrity by identifying characteristic peaks for boron and aromatic protons, while HPLC quantifies impurities at trace levels. Researchers should cross-reference results with certified reference materials and replicate analyses to ensure reproducibility. Evidence from reagent catalogs highlights commercial grades >97.0% purity (T), suggesting stringent quality control protocols .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safe handling requires adherence to OSHA and EPA guidelines, including:
- Use of local exhaust ventilation to minimize vapor inhalation.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles with side shields. For prolonged exposure, full-face respirators (NIOSH-approved) are recommended.
- Emergency measures : Immediate access to safety showers and eye-wash stations, as outlined in chemical safety data sheets .
Q. How can researchers synthesize this compound with optimal yield and reproducibility?
- Methodological Answer : A common route involves the reaction of phenylboronic acid with n-butanol under acid catalysis. Key steps include:
- Purification : Distillation under reduced pressure or column chromatography to isolate the product.
- Quality control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity using melting point analysis and spectroscopic methods. Reagent-grade synthesis protocols emphasize maintaining anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How should researchers design experiments to investigate the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Experimental variables : Optimize catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (THF vs. DMF), and base strength (K₂CO₃ vs. CsF).
- Kinetic studies : Use in-situ NMR or UV-Vis spectroscopy to track intermediate formation.
- Data interpretation : Compare turnover frequencies (TOF) and coupling efficiencies with steric/electronic variations in aryl halide partners. Frameworks like PICO (Population: catalyst systems; Intervention: solvent/base combinations) ensure systematic hypothesis testing .
Q. What strategies resolve contradictions between computational predictions and experimental data on this compound’s thermodynamic stability?
- Methodological Answer :
- Replicate experiments : Ensure consistency in reaction conditions (temperature, solvent purity).
- Theoretical refinement : Recalculate Gibbs free energy using higher-level DFT methods (e.g., B3LYP-D3/def2-TZVP) to account for dispersion forces.
- Peer consultation : Collaborate with computational chemists to validate force-field parameters. Contradiction analysis in qualitative research emphasizes iterative validation and triangulation of data sources .
Q. How can researchers evaluate the environmental impact of this compound using mixed-method approaches?
- Methodological Answer :
- Experimental assays : Conduct OECD 301 biodegradation tests to measure half-life in aqueous systems.
- Computational modeling : Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms).
- Data integration : Cross-reference results with EPA risk assessment frameworks for structurally related esters, adapting methodologies from dibutyl phthalate evaluations .
Data Integrity and Ethical Considerations
Q. What ethical standards apply to publishing research on this compound, particularly regarding data transparency?
- Methodological Answer :
- Data disclosure : Share raw spectral files, chromatograms, and crystallographic data in supplementary materials.
- Plagiarism checks : Use software like Turnitin to ensure originality.
- Ethical compliance : Adhere to ACS Ethical Guidelines for chemical hazard reporting. Secure storage of sensitive data (e.g., toxicity profiles) via encrypted cloud platforms or institutional repositories .
Q. How should researchers securely store and archive experimental data for long-term reproducibility?
- Methodological Answer :
- Electronic storage : Use password-protected databases (e.g., LabArchives) with regular backups.
- Hard copies : Maintain lab notebooks with witnessed, dated entries.
- Metadata inclusion : Document instrument calibration logs and batch numbers for reagents. Standards from NIH and NSF emphasize traceability for peer review .
Table 1: Common Analytical Techniques for this compound Characterization
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
